2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide
Brand Name: Vulcanchem
CAS No.: 21789-06-0
VCID: VC21157355
InChI: InChI=1S/C16H16Cl2N2O/c1-20(2)15(21)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,10H2,1-2H3
SMILES: CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl
Molecular Formula: C16H16Cl2N2O
Molecular Weight: 323.2 g/mol

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide

CAS No.: 21789-06-0

Cat. No.: VC21157355

Molecular Formula: C16H16Cl2N2O

Molecular Weight: 323.2 g/mol

* For research use only. Not for human or veterinary use.

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide - 21789-06-0

Specification

CAS No. 21789-06-0
Molecular Formula C16H16Cl2N2O
Molecular Weight 323.2 g/mol
IUPAC Name 2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide
Standard InChI InChI=1S/C16H16Cl2N2O/c1-20(2)15(21)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,10H2,1-2H3
Standard InChI Key YIZBTRDXJOFLIH-UHFFFAOYSA-N
SMILES CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl
Canonical SMILES CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl

Introduction

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide is a chemical compound that has garnered attention in various scientific contexts due to its unique structure and potential applications. This article aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, and any relevant research findings.

Synthesis Methods

While specific synthesis methods for 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide are not widely documented in the available literature, similar compounds are often synthesized through reactions involving chloroacetyl chloride and appropriate amines under basic conditions . The general approach involves the reaction of an arylamine with chloroacetyl chloride in the presence of a base to form the acetamide derivative.

Research Findings and Applications

Research on this specific compound is limited, but compounds with similar structures have been explored for their biological activities. For instance, acetamide derivatives have been studied for their antimicrobial and anticancer properties . The presence of halogenated phenyl groups can enhance the biological activity of such compounds by influencing their interaction with biological targets.

Compound TypeBiological ActivityTarget
Acetamide DerivativesAntimicrobial, AnticancerBacteria, Cancer Cells
Halogenated Phenyl CompoundsEnhanced Biological ActivityVarious Biological Targets

Availability and Suppliers

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide is available from several chemical suppliers, including Chemos and LGC Standards, under different product codes and CAS numbers . The deuterated form of the compound, with the CAS number 1217360-64-9, is also available for research purposes .

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